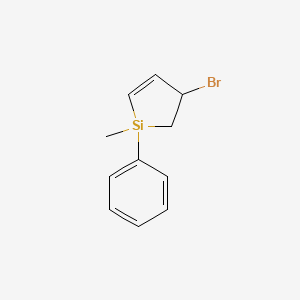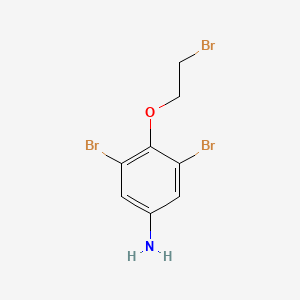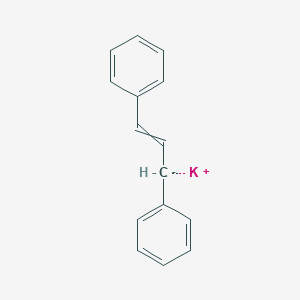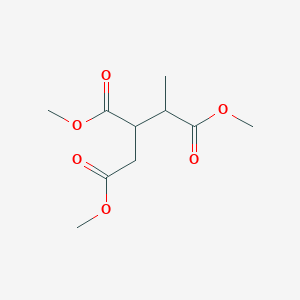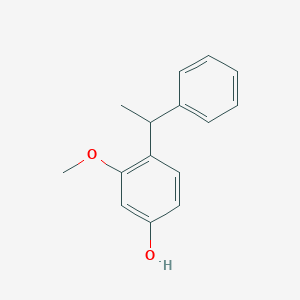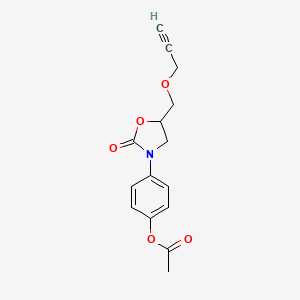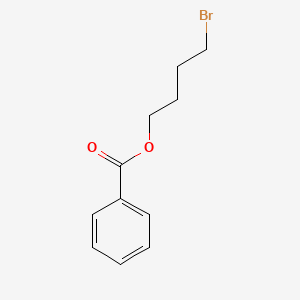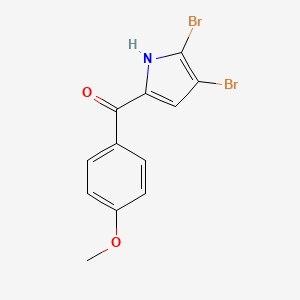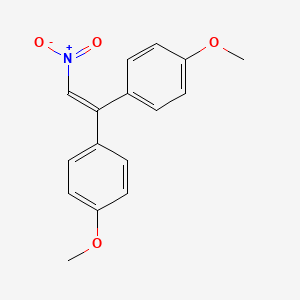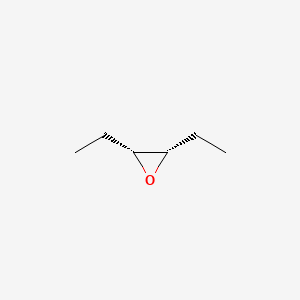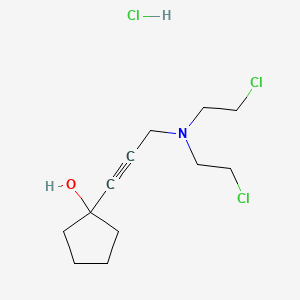
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride is a complex organic compound that features a cyclopentanol moiety linked to a propynyl group substituted with a bis-(2-chloroethyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride typically involves multiple steps. One common route starts with the preparation of the cyclopentanol derivative, which is then subjected to a series of reactions to introduce the propynyl and bis-(2-chloroethyl)amino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the propynyl group or the bis-(2-chloroethyl)amino group.
Substitution: The chlorine atoms in the bis-(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride involves its interaction with cellular components. The bis-(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA synthesis and transcription . This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrogen Mustards: Compounds like melphalan and cyclophosphamide share the bis-(2-chloroethyl)amino functional group and are used in chemotherapy.
Cyclopentanol Derivatives: Other cyclopentanol derivatives may have different substituents but share the cyclopentanol core structure.
Uniqueness
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride is unique due to its combination of a cyclopentanol moiety with a propynyl group and a bis-(2-chloroethyl)amino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
40415-94-9 |
|---|---|
Molekularformel |
C12H20Cl3NO |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
1-[3-[bis(2-chloroethyl)amino]prop-1-ynyl]cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19Cl2NO.ClH/c13-7-10-15(11-8-14)9-3-6-12(16)4-1-2-5-12;/h16H,1-2,4-5,7-11H2;1H |
InChI-Schlüssel |
OFRKYYWMHMDQPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#CCN(CCCl)CCCl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



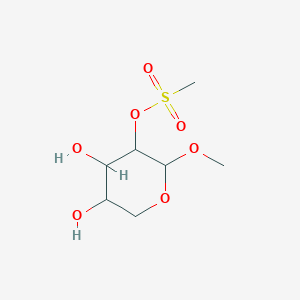
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

